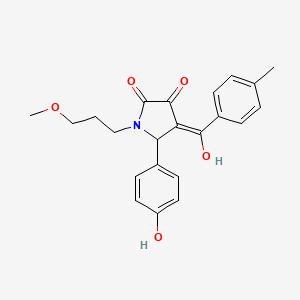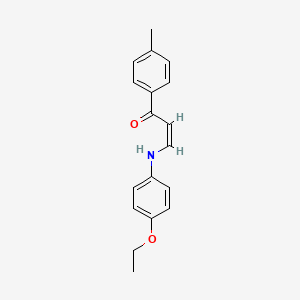![molecular formula C26H21NO2 B5338242 4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B5338242.png)
4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core substituted with dimethyl groups and a conjugated enone system attached to a naphthyl and phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through the condensation of appropriate diketones with ammonia or primary amines under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation of the pyridinone core can be performed using methyl iodide in the presence of a strong base like sodium hydride.
Formation of the Enone System: The enone system can be introduced via aldol condensation between an aromatic aldehyde and a ketone, followed by dehydration.
Coupling with Naphthyl and Phenyl Groups: The final step involves the coupling of the enone system with naphthyl and phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one
Eigenschaften
IUPAC Name |
4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO2/c1-17-15-18(2)27-26(29)24(17)25(28)23(20-9-4-3-5-10-20)16-21-13-8-12-19-11-6-7-14-22(19)21/h3-16H,1-2H3,(H,27,29)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGWRAZXIRYKQ-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5338167.png)
![8-[4-(4-methoxyphenyl)-4-oxobutanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5338170.png)
![(5Z)-3-methyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5338177.png)
![4-chloro-2-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5338183.png)
![(Z)-4-AMINO-N'-[(4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B5338196.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338201.png)

![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5338207.png)
![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5338211.png)
![2-cyclohexyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5338214.png)
amino]methyl}-2-methoxyphenol](/img/structure/B5338219.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5338223.png)

![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
